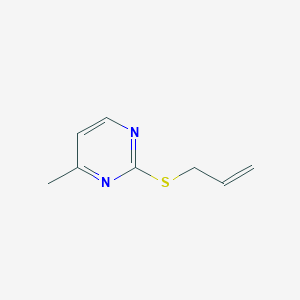
Pyrimidine, 4-methyl-2-(2-propenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-methyl-2-(2-propenylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a methyl group at position 4 and a propenylthio group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the cyclization of β-dicarbonyl compounds with amidines. For Pyrimidine, 4-methyl-2-(2-propenylthio)-, a possible synthetic route could involve the reaction of 4-methyl-2-thiouracil with allyl bromide under basic conditions to introduce the propenylthio group.
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Methods such as catalytic hydrogenation, oxidation, and halogenation are often employed. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-methyl-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The propenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenylthio group can be reduced to form the corresponding alkylthio derivative.
Substitution: The methyl and propenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkylthio derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Pyrimidine, 4-methyl-2-(2-propenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-methyl-2-(2-propenylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The propenylthio group can also interact with cellular thiols, affecting redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 4-methyl-2-thio-: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Pyrimidine, 4-methyl-2-(2-hydroxyethylthio)-: Contains a hydroxyethyl group instead of a propenyl group, which can affect its solubility and reactivity.
Pyrimidine, 4-methyl-2-(2-chlorothio)-: Contains a chlorine atom, which can influence its biological activity and chemical stability.
Uniqueness
Pyrimidine, 4-methyl-2-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the propenylthio group can enhance the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Properties
CAS No. |
61767-97-3 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
4-methyl-2-prop-2-enylsulfanylpyrimidine |
InChI |
InChI=1S/C8H10N2S/c1-3-6-11-8-9-5-4-7(2)10-8/h3-5H,1,6H2,2H3 |
InChI Key |
QUYDMKWGFXTGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















